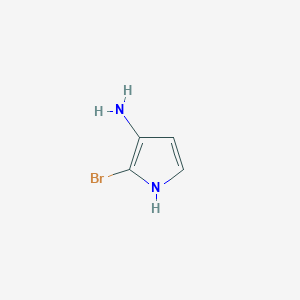
2-bromo-1H-pyrrol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1H-pyrrol-3-amine is a heterocyclic organic compound containing a pyrrole ring substituted with a bromine atom at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the bromination of 1H-pyrrol-3-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form 2-amino-1H-pyrrole using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., acetic acid, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: 2-Amino-1H-pyrrole.
Scientific Research Applications
2-Bromo-1H-pyrrol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-1H-pyrrol-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The bromine atom and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-pyrrol-3-amine: Similar structure with a chlorine atom instead of bromine.
2-Iodo-1H-pyrrol-3-amine: Similar structure with an iodine atom instead of bromine.
1H-Pyrrol-3-amine: Lacks the halogen substitution.
Uniqueness
2-Bromo-1H-pyrrol-3-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C4H5BrN2 |
|---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
2-bromo-1H-pyrrol-3-amine |
InChI |
InChI=1S/C4H5BrN2/c5-4-3(6)1-2-7-4/h1-2,7H,6H2 |
InChI Key |
OIWOTFCUTLXPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















